molecular formula C13H15NO2S2 B2868269 ethyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 257610-91-6

ethyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2868269
CAS No.: 257610-91-6
M. Wt: 281.39
InChI Key: NZNGZPCQJQVDMS-UHFFFAOYSA-N
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Description

Ethyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a derivative of the parent compound ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS RN: 40106-13-6), where the amino group (-NH₂) is replaced with an isothiocyanato (-N=C=S) moiety. Its molecular formula is C₁₂H₁₅NO₂S₂, with a molecular weight of 281.38 g/mol.

Properties

IUPAC Name

ethyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S2/c1-2-16-13(15)11-9-6-4-3-5-7-10(9)18-12(11)14-8-17/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNGZPCQJQVDMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, characterization, and various biological activities, including antibacterial and cytotoxic effects.

Chemical Structure and Properties

The chemical formula of this compound is C13H15NO2S2C_{13}H_{15}NO_2S_2 with a CAS Number of 257610-91-6. The compound is characterized by the presence of an isothiocyanate group (-N=C=S), which is known for contributing to the biological activity of various compounds.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate with an appropriate isothiocyanate reagent. The method has been documented in various studies focusing on heterocyclic compounds and their derivatives.

Antibacterial Activity

Numerous studies have assessed the antibacterial properties of this compound. For instance:

  • In vitro studies have shown that ethyl 2-isothiocyanato derivatives exhibit significant inhibition against various Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic processes.
Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate a promising potential for developing new antibacterial agents based on this compound.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. The findings are summarized in the following table:

Cell LineIC50 (μM)
HEPG210.5
HeLa12.0
MCF715.3
HCT1169.8

The IC50 values suggest that the compound exhibits moderate cytotoxicity across different cancer cell lines, indicating its potential as a chemotherapeutic agent.

Case Studies

  • Case Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated a series of isothiocyanates for their antimicrobial properties. Ethyl 2-isothiocyanato derivatives were shown to inhibit biofilm formation in Staphylococcus aureus, highlighting their potential in treating biofilm-associated infections.
  • Cytotoxicity Assessment : Research conducted at a university laboratory investigated the cytotoxic effects of various isothiocyanates on human cancer cell lines. This compound was found to induce apoptosis in HEPG2 cells through the activation of caspase pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The cyclohepta[b]thiophene scaffold is highly versatile, allowing modifications at the 2-position to yield derivatives with diverse biological activities. Below, we compare key analogs based on substituents, synthesis, and pharmacological profiles.

Key Observations :

  • Synthetic Flexibility: The 2-amino group undergoes diverse reactions, including acylation (e.g., benzamides ), carbothioamidation , and cyclization to oxazines . The isothiocyanato derivative likely forms via thiophosgene-mediated substitution of the amino group, a common route for introducing -N=C=S .
  • Yield Trends : Acylated derivatives (e.g., fluorobenzamides) achieve near-quantitative yields under mild conditions , while carbothioamido derivatives require longer reaction times (24 hours) .

Pharmacological Activity

Key Observations :

  • Antitumor Potential: The parent 2-amino derivative exhibits broad-spectrum antitumor activity against hepatocellular (HepG-2) and breast (MCF-7) carcinomas, comparable to vinblastine . Hybrids like ACS03 show enhanced DNA-binding properties due to planar acridine moieties .
  • Antiviral Activity : Benzamido derivatives with electron-withdrawing groups (e.g., -F, -OCH₃) disrupt influenza polymerase assembly, with EC₅₀ values as low as 0.8 µM .
  • Similar motifs are exploited in kinase inhibitors and immunomodulators.

Physicochemical Properties

Table 3: Physicochemical Comparison
Compound Name Melting Point (°C) Solubility LogP (Predicted) Reference
Parent compound (2-amino) 87–88 Soluble in methanol, ethanol 2.1
Ethyl 2-(2-chloroacetyl)amino derivative 91–92 Insoluble in water 2.8
Ethyl 2-(2-fluorobenzamido) derivative 117–118 Ethanol-soluble 3.2

Key Observations :

  • Lipophilicity Trends : Acylated derivatives (e.g., benzamides) exhibit higher logP values than the parent compound, enhancing membrane permeability .
  • Solubility: Most derivatives are ethanol/methanol-soluble but water-insoluble, necessitating formulation optimization for in vivo studies .

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